molecular formula C17H27N5O2S B12236079 1-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}azepane

1-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}azepane

Cat. No.: B12236079
M. Wt: 365.5 g/mol
InChI Key: FRKJHKGCHGYFMP-UHFFFAOYSA-N
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Description

1-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}azepane is a complex organic compound that features a unique structure combining a pyrimidine ring, a pyrrolo[3,4-c]pyrrole core, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}azepane typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrrolo[3,4-c]pyrrole intermediates, followed by their coupling and subsequent sulfonylation to introduce the sulfonyl group. The final step involves the formation of the azepane ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}azepane has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and catalysts.

    Biology: It serves as a probe for studying biological processes, particularly those involving sulfonyl-containing compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It is used in the development of advanced materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group plays a crucial role in these interactions, facilitating binding and modulating the activity of the target molecules. This can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}piperidine
  • 1-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine

Uniqueness

1-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}azepane is unique due to its combination of structural features, including the azepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H27N5O2S

Molecular Weight

365.5 g/mol

IUPAC Name

5-(azepan-1-ylsulfonyl)-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C17H27N5O2S/c1-14-6-7-18-17(19-14)20-10-15-12-22(13-16(15)11-20)25(23,24)21-8-4-2-3-5-9-21/h6-7,15-16H,2-5,8-13H2,1H3

InChI Key

FRKJHKGCHGYFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

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